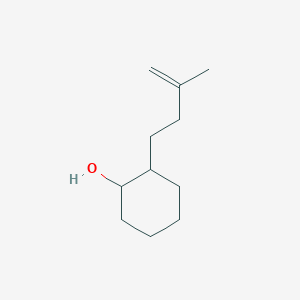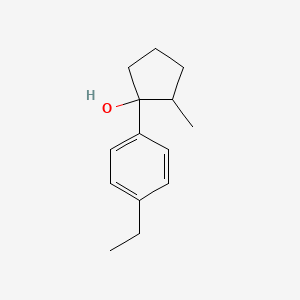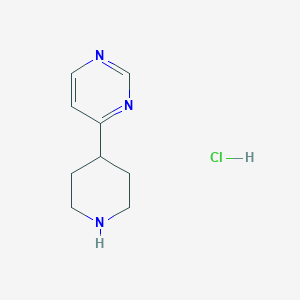
2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with a 3-methylbut-3-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol typically involves the reaction of isobutene (2-methylpropene) with formaldehyde to produce 3-methylbut-3-en-1-ol. This intermediate can then be further reacted with cyclohexanone under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to facilitate the reaction between isobutene and formaldehyde. The process may include steps such as isomerization and hydrogenation to ensure the formation of the correct product. Catalysts like poisoned palladium are commonly used to prevent excessive hydrogenation .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce different alcohols .
Scientific Research Applications
2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-1-ol: A precursor in the synthesis of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol.
Prenol: Another related compound with similar structural features.
Isoprenol: Shares the 3-methylbut-3-en-1-ol moiety.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring with a 3-methylbut-3-en-1-yl side chain. This structure imparts specific chemical and physical properties that make it valuable in various applications .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(3-methylbut-3-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h10-12H,1,3-8H2,2H3 |
InChI Key |
FYLAEGWHVSJYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B15260573.png)
![4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B15260574.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid](/img/structure/B15260582.png)

![4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15260584.png)




![[3-(4-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B15260611.png)


![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B15260650.png)
![2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B15260664.png)
